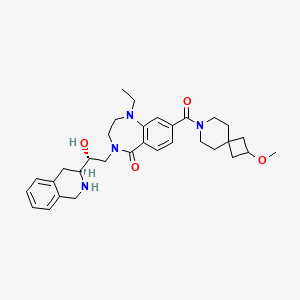

Prmt5-IN-18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H42N4O4 |

|---|---|

Molecular Weight |

546.7 g/mol |

IUPAC Name |

1-ethyl-4-[(2R)-2-hydroxy-2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]ethyl]-8-(2-methoxy-7-azaspiro[3.5]nonane-7-carbonyl)-2,3-dihydro-1,4-benzodiazepin-5-one |

InChI |

InChI=1S/C32H42N4O4/c1-3-34-14-15-36(21-29(37)27-16-22-6-4-5-7-24(22)20-33-27)31(39)26-9-8-23(17-28(26)34)30(38)35-12-10-32(11-13-35)18-25(19-32)40-2/h4-9,17,25,27,29,33,37H,3,10-16,18-21H2,1-2H3/t27-,29+/m0/s1 |

InChI Key |

BWPMFVYROSUWOV-LMSSTIIKSA-N |

Isomeric SMILES |

CCN1CCN(C(=O)C2=C1C=C(C=C2)C(=O)N3CCC4(CC3)CC(C4)OC)C[C@H]([C@@H]5CC6=CC=CC=C6CN5)O |

Canonical SMILES |

CCN1CCN(C(=O)C2=C1C=C(C=C2)C(=O)N3CCC4(CC3)CC(C4)OC)CC(C5CC6=CC=CC=C6CN5)O |

Origin of Product |

United States |

Foundational & Exploratory

Prmt5-IN-18: A Potent Inhibitor of Protein Arginine Methyltransferase 5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Prmt5-IN-18, also identified as Compound 002 in patent literature, is a potent and specific inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a pivotal role in the regulation of gene expression, mRNA splicing, signal transduction, and other fundamental cellular processes. Dysregulation of PRMT5 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols, and relevant signaling pathways.

Introduction to PRMT5 and Its Role in Oncology

Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylarginine (sDMA) modifications in mammals.[1] It functions as part of a larger protein complex, often with MEP50 (Methylosome Protein 50), to regulate the activity of its substrates.[1] PRMT5-mediated methylation can impact protein function, localization, and stability.

In the context of cancer, PRMT5 is frequently overexpressed and contributes to tumorigenesis through several mechanisms:[2][3]

-

Epigenetic Regulation: PRMT5 symmetrically dimethylates histone residues, such as H4R3, H3R8, and H2AR3, leading to transcriptional repression of tumor suppressor genes.[2]

-

mRNA Splicing: It methylates components of the spliceosome machinery, and its inhibition can lead to aberrant splicing of genes crucial for cancer cell survival and proliferation.

-

Signal Transduction: PRMT5 can methylate key signaling proteins, thereby modulating pathways involved in cell growth, proliferation, and survival.

The critical role of PRMT5 in maintaining the cancerous state has led to the development of numerous small molecule inhibitors, including this compound.

This compound: Mechanism of Action and Biological Activity

This compound is a small molecule inhibitor designed to specifically target the enzymatic activity of PRMT5. While the precise binding mode is not publicly detailed, it is classified as a potent inhibitor of PRMT5.[2][4]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its effects on PRMT5 activity and cancer cell proliferation. This data is primarily derived from patent literature describing "Compound 002."[5][6]

Table 1: In Vitro Enzymatic Inhibition

| Compound | Target | IC50 (nM) | Assay Type |

|---|

| this compound (Compound 002) | PRMT5 | Data not publicly available | Biochemical Assay |

Note: While described as a potent inhibitor, specific IC50 values from biochemical assays for this compound are not yet available in the public domain. Researchers are encouraged to consult the primary patent literature for further details.

Table 2: Cellular Activity

| Compound | Cell Line | Assay Type | Endpoint | IC50 (µM) |

|---|

| this compound (Compound 002) | Z-138 (Mantle Cell Lymphoma) | Proliferation | Tumor Growth Inhibition | Dose-dependent |

Note: Patent WO2022002142A1 demonstrates a significant, dose-dependent inhibitory effect on tumor growth in a Z-138 subcutaneous xenograft model. Specific cellular IC50 values for proliferation are not explicitly stated.[6]

Signaling Pathways and Experimental Workflows

PRMT5 Signaling Pathway

The following diagram illustrates the central role of PRMT5 in cellular processes and how its inhibition by this compound can impact cancer cells.

Caption: PRMT5 signaling and the impact of this compound inhibition.

Experimental Workflow: In Vivo Tumor Growth Inhibition

The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound, as described in patent literature.[6]

Caption: Workflow for in vivo assessment of this compound efficacy.

Experimental Protocols

The following are generalized protocols based on standard methodologies for evaluating PRMT5 inhibitors. For the specific protocols used for this compound, researchers must refer to the "Example 2" section of patents WO2023125947A1 and WO2022002142A1.[5][6]

In Vitro PRMT5 Enzymatic Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PRMT5.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H4 peptide (substrate)

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

This compound (serial dilutions)

-

Assay buffer (e.g., Tris-HCl, pH 8.0, with DTT and EDTA)

-

Scintillation cocktail and plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

In a 96-well plate, add the PRMT5/MEP50 enzyme, the histone H4 peptide substrate, and the diluted this compound or vehicle control (DMSO).

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the plate at 30°C for a specified time (e.g., 1 hour).

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the methylated peptide.

-

Wash the filter plate to remove unincorporated [³H]-SAM.

-

Add scintillation cocktail to the wells.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Cell Proliferation Assay (General Protocol)

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., Z-138)

-

Complete cell culture medium

-

This compound (serial dilutions)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well clear-bottom white plates

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent viability for each concentration relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Study (General Protocol)

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID)

-

Cancer cell line for implantation (e.g., Z-138)

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control according to the desired dosing schedule (e.g., orally, twice daily).

-

Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment for a predetermined period or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

-

Calculate tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control.

Conclusion

This compound is a potent inhibitor of PRMT5 with demonstrated anti-tumor activity in preclinical models. Its ability to modulate the oncogenic functions of PRMT5 makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working in the field of epigenetic cancer therapy. For detailed and specific information, direct consultation of the primary patent literature is strongly recommended.

References

- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. WO2023125947A1 - åæ°¢å¼å¹åç±»ååç©çå¯è¯ç¨çãæ¶ååå ¶ç¨é - Google Patents [patents.google.com]

- 6. WO2022002142A1 - åæ°¢å¼å¹åç±»ååç©åå ¶ç¨é - Google Patents [patents.google.com]

Prmt5-IN-18: A Technical Guide to its Role in Inhibiting Protein Arginine Methylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Prmt5-IN-18, a first-in-class protac (PROteolysis TArgeting Chimera) designed to inhibit protein arginine methyltransferase 5 (PRMT5) through degradation. This document details the mechanism of action, quantitative biochemical and cellular activity, and the methodologies used to characterize this potent and selective PRMT5 degrader.

Core Concepts: PRMT5 and its Role in Disease

Protein arginine methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3] This post-translational modification plays a crucial role in a multitude of cellular processes, including gene expression, mRNA splicing, DNA damage repair, and signal transduction.[1][2][4][5] Dysregulation of PRMT5 activity is implicated in various diseases, particularly cancer, where its overexpression often correlates with poor prognosis.[2][6] This has made PRMT5 a compelling therapeutic target for drug development.

This compound: A PROTAC Approach to PRMT5 Inhibition

This compound (also referred to as compound 15 in some literature) is a heterobifunctional molecule designed to induce the degradation of PRMT5.[4] It consists of a ligand that binds to PRMT5, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[4] This ternary complex formation leads to the ubiquitination of PRMT5, marking it for degradation by the proteasome. This degradation-based approach offers a distinct and potentially more sustained inhibition of PRMT5 function compared to traditional small molecule inhibitors that only block the enzyme's catalytic activity.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and its comparator, EPZ015666, a known PRMT5 inhibitor.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound (Compound 15) | PRMT5/MEP50 | Radioactive Biochemical Assay | 18 ± 1 | [4] |

| EPZ015666 | PRMT5/MEP50 | Radioactive Biochemical Assay | 30 ± 3 | [4] |

| Compound 17 (Diastereoisomer of this compound's VHL ligand) | PRMT5/MEP50 | Radioactive Biochemical Assay | 12 ± 1 | [4] |

Table 1: Biochemical Inhibition of PRMT5 Methyltransferase Activity

| Cell Line | Treatment | Concentration (µM) | Duration | Outcome | Reference |

| MCF-7 | This compound (Compound 15) | 5 | 6 days | Effective reduction of PRMT5 protein level | [1] |

| MCF-7 | This compound (Compound 15) | 0.2, 1, 5 | 6 days | Dose-dependent reduction of PRMT5 protein level | [4] |

| Multiple Cancer Cell Lines | This compound (Compound 15) | Not specified | Not specified | Effective PRMT5 degradation and growth inhibition | [4] |

Table 2: Cellular Activity of this compound

Signaling Pathways Modulated by PRMT5 Inhibition

Inhibition of PRMT5, and by extension its degradation by this compound, is known to impact several critical signaling pathways involved in cell proliferation, survival, and differentiation.

PI3K/AKT/mTOR Pathway

PRMT5 has been shown to positively regulate the PI3K/AKT/mTOR pathway.[7][8] PRMT5 can methylate and activate AKT, a key kinase in this pathway, promoting cell survival and proliferation.[7] Therefore, the degradation of PRMT5 by this compound is expected to downregulate AKT activation and inhibit this pro-tumorigenic signaling cascade.

Caption: this compound mediated degradation of PRMT5 inhibits the PI3K/AKT/mTOR pathway.

ERK Signaling Pathway

The extracellular signal-regulated kinase (ERK) pathway is another key regulator of cell growth. PRMT5's role in this pathway is complex and can be context-dependent.[6] In some cancers, PRMT5 promotes FGFR3 expression, which in turn activates ERK signaling.[6][9] In other contexts, PRMT5-mediated methylation of EGFR can dampen ERK activation.[6] The net effect of this compound on the ERK pathway would likely depend on the specific cellular context and the dominant role of PRMT5 in that system.

Caption: this compound may inhibit the ERK pathway by reducing PRMT5-mediated FGFR3 expression.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of PRMT5 inhibitors and degraders.

PRMT5/MEP50 Radioactive Biochemical Assay

This assay measures the enzymatic activity of PRMT5 by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-3H]methionine (³H-SAM) to a substrate peptide.

Materials:

-

Purified recombinant human PRMT5/MEP50 complex

-

Biotinylated histone H4 peptide (e.g., H4-21) substrate

-

³H-SAM (Tritiated S-adenosylmethionine)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 1 mM DTT, 0.01% Brij-35)

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

Stop buffer (e.g., 500 µM S-adenosyl-L-homocysteine (SAH) in assay buffer)

-

Microplates (e.g., 384-well)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

In a microplate, add the PRMT5/MEP50 enzyme and the biotinylated H4 peptide substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the methylation reaction by adding ³H-SAM to each well.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding the stop buffer containing excess unlabeled SAH.

-

Add streptavidin-coated SPA beads to each well. The biotinylated and now radiolabeled H4 peptide will bind to the beads.

-

Incubate for at least 30 minutes to allow for bead settling.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

References

- 1. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 2. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer | Molecular Cancer Research | American Association for Cancer Research [aacrjournals.org]

Prmt5-IN-18: An In-Depth Technical Guide to its Effect on Histone Methylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in epigenetic regulation, primarily catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins. Its dysregulation is implicated in various cancers, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the effects of PRMT5 inhibition on histone methylation, using a representative PRMT5 inhibitor as a model due to the lack of publicly available data on a compound specifically named "Prmt5-IN-18". We will delve into the molecular mechanisms, present quantitative data on inhibitory activity, detail relevant experimental protocols, and visualize the associated signaling pathways.

Introduction to PRMT5 and Histone Methylation

PRMT5 is a Type II protein arginine methyltransferase that, in complex with its cofactor MEP50 (Methylosome Protein 50), is the primary enzyme responsible for symmetric dimethylarginine (SDMA) marks on its substrates.[1][2] Key histone targets for PRMT5-mediated methylation include Histone H4 at arginine 3 (H4R3) and Histone H3 at arginine 8 (H3R8).[3][4] These methylation events, specifically H4R3me2s and H3R8me2s, are generally associated with transcriptional repression, although PRMT5's role in gene expression is complex and can also involve transcriptional activation.[5][6]

The methylation of histones by PRMT5 is a crucial event in chromatin remodeling and the regulation of gene expression. For instance, PRMT5-mediated H4R3me2s can recruit DNMT3A, linking histone methylation to DNA methylation and gene silencing.[4] Furthermore, there is significant crosstalk between PRMT5-mediated arginine methylation and other histone modifications. For example, PRMT5-mediated methylation of H3 can antagonize the repressive H3K27me3 mark deposited by the Polycomb Repressive Complex 2 (PRC2).[5][6]

Quantitative Effects of PRMT5 Inhibition on Histone Methylation

The inhibitory potential of PRMT5 inhibitors is typically quantified through biochemical and cellular assays. The following tables summarize representative quantitative data for a potent and selective PRMT5 inhibitor, GSK591, which serves as a proxy for this compound.

Table 1: Biochemical Potency of a Representative PRMT5 Inhibitor (GSK591)

| Assay Type | Target | Substrate | IC50 (nM) | Reference |

| Radiometric Filterplate | PRMT5/MEP50 | Histone H4 | 11 ± 2 | [7] |

| AlphaLISA | PRMT5/MEP50 | Histone H2A | 16 ± 3 | [7] |

Table 2: Cellular Activity of a Representative PRMT5 Inhibitor (GSK591) on Symmetric Dimethylation

| Cell Line | Target Analyzed | Assay Type | IC50 (nM) | Treatment Time (h) | Reference |

| MCF7 | SmBB' Rme2s | Western Blot | ~50 | 48 | [7] |

| Various | Global SDMA | Western Blot | Dose-dep. | 72 | [8] |

Note: SmBB' is a known substrate of PRMT5, and its symmetric dimethylation is a reliable marker of cellular PRMT5 activity.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are standard protocols for key experiments used to assess the effect of PRMT5 inhibitors on histone methylation.

In Vitro PRMT5 Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of PRMT5 by measuring the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) onto a histone substrate.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H4 peptide (or full-length histone H4)

-

[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)

-

PRMT5 inhibitor (e.g., this compound)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Phosphocellulose filter paper

-

Scintillation cocktail and counter

Protocol:

-

Prepare a reaction mixture containing assay buffer, histone H4 substrate, and the PRMT5 inhibitor at various concentrations.

-

Initiate the reaction by adding the PRMT5/MEP50 enzyme complex and [³H]-SAM.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

-

Wash the filter paper extensively with a suitable buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H]-SAM.

-

Measure the radioactivity retained on the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Western Blot for Histone Methylation Marks

This protocol is used to assess the levels of specific histone methylation marks in cells treated with a PRMT5 inhibitor.

Materials:

-

Cell line of interest (e.g., MCF7, JJN3)

-

PRMT5 inhibitor (e.g., this compound)

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3R8me2s, anti-H4R3me2s, anti-total H3, anti-total H4, anti-SDMA, anti-PRMT5, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Protocol:

-

Culture cells to the desired confluency and treat with various concentrations of the PRMT5 inhibitor for a specified duration (e.g., 48-72 hours).

-

Harvest cells and lyse them using RIPA buffer.

-

Quantify protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize the levels of methylated histones to the total histone levels and the loading control.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving PRMT5 and a typical experimental workflow for evaluating a PRMT5 inhibitor.

Caption: PRMT5 signaling pathway and site of inhibition.

Caption: Experimental workflow for evaluating a PRMT5 inhibitor.

Conclusion

Inhibitors of PRMT5 represent a promising class of therapeutic agents for a variety of cancers. By targeting the enzymatic activity of PRMT5, these compounds effectively reduce the levels of symmetric dimethylarginine on histones H3 and H4, leading to downstream effects on gene expression and cellular proliferation. The quantitative data, detailed experimental protocols, and pathway diagrams presented in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the role of PRMT5 in disease and to develop novel therapeutic strategies targeting this key epigenetic regulator. While specific data for "this compound" is not publicly available, the information provided for representative PRMT5 inhibitors offers a comprehensive framework for understanding its potential effects and for designing future studies.

References

- 1. mdpi.com [mdpi.com]

- 2. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylation of Histone H3 and H4 by PRMT5 Regulates Ribosomal RNA Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRMT5-mediated methylation of histone H4R3 recruits DNMT3A, coupling histone and DNA methylation in gene silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Portal [scholarship.miami.edu]

- 6. PRMT5-mediated histone arginine methylation antagonizes transcriptional repression by polycomb complex PRC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 8. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Novel Substrates of PRMT5 Using Prmt5-IN-18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for identifying and validating novel substrates of Protein Arginine Methyltransferase 5 (PRMT5) using the chemical probe Prmt5-IN-18. The content herein is designed to equip researchers, scientists, and drug development professionals with the necessary information to design and execute robust experimental workflows.

Introduction to PRMT5 and Its Inhibition

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in a multitude of cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1][2][3][4] Dysregulation of PRMT5 activity has been implicated in various diseases, most notably in cancer, making it a compelling target for therapeutic intervention.[1][5][6][7]

The identification of PRMT5 substrates is crucial for elucidating its biological functions and understanding the downstream consequences of its inhibition. Chemical probes, such as this compound, serve as invaluable tools for these investigations. By selectively inhibiting PRMT5's catalytic activity, researchers can employ proteomic approaches to identify proteins that exhibit altered methylation states, thereby uncovering novel substrates.

This compound: A Chemical Probe for Substrate Discovery

This compound is a potent and selective inhibitor of PRMT5. While specific quantitative data for this compound is not publicly available, this guide will utilize data from structurally and functionally similar PRMT5 inhibitors to provide a comparative context for its application. The general approach involves treating cells with the inhibitor and subsequently analyzing the proteome to identify changes in arginine methylation.

Table 1: Comparative Potency of Select PRMT5 Inhibitors

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| GSK3326595 (Pemrametostat) | PRMT5 | 144.1 - 248.5 | Cell-based | [6] |

| JNJ-64619178 | PRMT5 | - | Clinical Trial | [7] |

| EPZ015666 | PRMT5 | 30 ± 3 | Biochemical | [8] |

| Compound 9 (covalent) | PRMT5 | 11 | Biochemical | [9] |

| Compound 15 (PROTAC) | PRMT5 | 18 ± 1 | Biochemical | [8] |

| Compound 17 | PRMT5:MEP50 PPI | <500 | Cell-based | [1] |

Experimental Protocols for Novel Substrate Identification

The identification of novel PRMT5 substrates using this compound can be achieved through a combination of proteomic techniques and biochemical validation. Below are detailed methodologies for key experiments.

Global Proteomic Profiling using Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

This method allows for the quantitative comparison of protein abundance and post-translational modifications between inhibitor-treated and control cells.

Protocol:

-

Cell Culture and Labeling: Culture two populations of cells in parallel. One population is grown in "light" media containing normal amino acids (e.g., L-arginine and L-lysine), while the other is grown in "heavy" media containing stable isotope-labeled amino acids (e.g., 13C6-L-arginine and 13C6,15N2-L-lysine) for at least five cell divisions to ensure complete incorporation.

-

Inhibitor Treatment: Treat the "heavy" labeled cells with this compound at a predetermined optimal concentration and duration. Treat the "light" labeled cells with a vehicle control (e.g., DMSO).

-

Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations. Combine equal amounts of protein from the "light" and "heavy" lysates.

-

Protein Digestion: Reduce, alkylate, and digest the combined protein lysate with trypsin.

-

Peptide Enrichment (Optional but Recommended): To increase the identification of methylated peptides, perform an immunoprecipitation step using antibodies that specifically recognize symmetric dimethylarginine (sDMA).

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the peptide mixture using high-resolution LC-MS/MS.

-

Data Analysis: Use specialized software to identify and quantify peptides. Look for peptide pairs with a specific mass difference corresponding to the heavy and light labels. A significant decrease in the "heavy" to "light" ratio for a particular peptide upon this compound treatment indicates a potential PRMT5 substrate. This approach has been successfully used with other PRMT5 inhibitors to identify novel substrates involved in RNA processing.

Immunoprecipitation followed by Mass Spectrometry (IP-MS)

This technique aims to identify proteins that interact with PRMT5, which are often its substrates.

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells under conditions that preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific to PRMT5 that is conjugated to magnetic or agarose beads.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the PRMT5 and its interacting proteins from the beads.

-

Sample Preparation for MS: Prepare the eluted proteins for mass spectrometry by in-solution or in-gel digestion with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.

-

Data Analysis: Identify proteins that are significantly enriched in the PRMT5 immunoprecipitation compared to a control IgG immunoprecipitation. Proteins that show reduced interaction with PRMT5 in the presence of this compound may represent substrates whose binding is dependent on the catalytic activity or conformation of the enzyme.

In Vitro Methylation Assay

This assay is used to validate whether a candidate protein identified from proteomic screens is a direct substrate of PRMT5.

Protocol:

-

Recombinant Protein Expression and Purification: Express and purify recombinant PRMT5/MEP50 complex and the candidate substrate protein.

-

Methylation Reaction: Set up a reaction mixture containing the purified PRMT5/MEP50, the candidate substrate, and the methyl donor S-adenosyl-L-methionine (SAM), often radiolabeled (e.g., [3H]-SAM). Include a reaction with this compound to confirm inhibition.

-

Detection of Methylation: Separate the reaction products by SDS-PAGE. Detect the incorporation of the radiolabeled methyl group into the substrate by autoradiography. Alternatively, use non-radioactive SAM and detect methylation by Western blotting with an sDMA-specific antibody.

-

Analysis: A signal in the lane containing the substrate and active PRMT5, which is diminished in the presence of this compound, confirms that the candidate is a direct substrate.

Visualizing PRMT5-Related Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

Caption: PRMT5 signaling pathways and points of inhibition.

Caption: Experimental workflow for novel PRMT5 substrate discovery.

Conclusion

The identification of novel PRMT5 substrates is a rapidly advancing field, driven by the development of potent chemical probes and sophisticated proteomic technologies. This compound, in conjunction with the experimental frameworks outlined in this guide, provides a powerful approach to unravel the complex biology of PRMT5. The resulting knowledge will not only enhance our fundamental understanding of cellular regulation but also pave the way for the development of novel therapeutic strategies targeting PRMT5 in a range of diseases.

References

- 1. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis for substrate recruitment to the PRMT5 methylosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. PRMT5 methylome profiling uncovers a direct link to splicing regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Protein arginine methyltransferase 5 (PRMT5) is an actionable therapeutic target in CDK4/6 inhibitor-resistant ER+/RB-deficient breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Prmt5-IN-18 for Studying Symmetric Dimethylarginine (SDMA): An In-depth Technical Guide

Disclaimer: Information regarding a specific molecule designated "Prmt5-IN-18" is not publicly available in the reviewed scientific literature. Therefore, this guide utilizes data from well-characterized, potent, and selective PRMT5 inhibitors, such as EPZ015666 and GSK3326595, as representative examples to illustrate the principles and methodologies for studying the role of PRMT5 in symmetric dimethylarginine (SDMA) formation. The protocols and data presented herein are based on established findings for these analogous compounds and serve as a comprehensive resource for researchers entering this field.

Introduction to PRMT5 and Symmetric Dimethylarginine (SDMA)

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification, resulting in the formation of symmetric dimethylarginine (SDMA), plays a pivotal role in a multitude of cellular processes, including gene transcription, RNA splicing, DNA damage response, and signal transduction.[2][3][4]

PRMT5 functions as the catalytic subunit of a larger protein complex, often associated with MEP50 (Methylosome Protein 50), which is essential for its enzymatic activity.[5][6] The PRMT5-MEP50 complex utilizes S-adenosylmethionine (SAM) as a methyl donor to transfer two methyl groups to the guanidino group of specific arginine residues within target proteins.[4] Dysregulation of PRMT5 activity and aberrant SDMA levels have been implicated in various diseases, most notably in cancer, making PRMT5 a compelling therapeutic target.[5][7]

The study of PRMT5 and its role in SDMA modification has been significantly advanced by the development of small molecule inhibitors. These chemical probes allow for the acute and reversible inhibition of PRMT5 enzymatic activity, enabling researchers to dissect the downstream consequences of reduced SDMA levels in various biological contexts.

Mechanism of Action of PRMT5 Inhibitors

PRMT5 inhibitors are a class of small molecules designed to specifically block the methyltransferase activity of PRMT5.[5] They primarily function by binding to the active site of the enzyme, thereby preventing the binding of either the methyl donor SAM or the protein substrate.[5] For instance, EPZ015666 is a potent and selective PRMT5 inhibitor that acts as a substrate-competitive inhibitor.[6] By occupying the substrate-binding pocket, it prevents PRMT5 from methylating its target proteins, leading to a global reduction in cellular SDMA levels.[8] The inhibition of PRMT5's catalytic function provides a powerful tool to investigate the cellular processes that are dependent on SDMA.

Quantitative Data for Representative PRMT5 Inhibitors

The potency of PRMT5 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) for reducing SDMA levels in cellular assays. The following table summarizes quantitative data for several well-characterized PRMT5 inhibitors across various cancer cell lines.

| Inhibitor | Cell Line | Assay Type | IC50 / EC50 (nM) | Reference |

| EPZ015666 | MCF-7 | Biochemical | 30 ± 3 | [9] |

| LNCaP | Cell-based (Viability) | 430 | [5] | |

| A549 | Cell-based (Viability) | 447 | [5] | |

| GSK3326595 | Z-138 | Cell-based (SDMA) | 2 - 160 | [8] |

| Panel of MCL cell lines | Cell-based (Growth) | Varies | [8] | |

| LLY-283 | Various | Biochemical | ~11-20 | [7] |

| CMP5 | ATL patient cells | Cell-based (Viability) | 23,940 - 33,120 | [10] |

| HLCL61 | ATL patient cells | Cell-based (Viability) | 2,330 - 42,710 | [10] |

| Compound 15 (Degrader) | MCF-7 | Biochemical | 18 ± 1 | [9] |

| Compound 17 | LNCaP | Cell-based (Viability) | 430 | [5] |

Experimental Protocols

Western Blotting for Detection of Global SDMA Levels

This protocol describes the use of Western blotting to assess the overall changes in symmetric dimethylarginine levels in cells treated with a PRMT5 inhibitor.

Materials:

-

PRMT5 inhibitor (e.g., EPZ015666)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-symmetric dimethylarginine (pan-SDMA) antibody

-

Anti-PRMT5 antibody

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PRMT5 inhibitor or DMSO (vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Stripping and Re-probing: To assess PRMT5 levels and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies following the manufacturer's protocol.

Immunoprecipitation (IP) to Identify SDMA-Modified Proteins

This protocol outlines the immunoprecipitation of symmetrically dimethylated proteins to identify specific substrates of PRMT5.

Materials:

-

All materials listed for Western blotting.

-

Anti-SDMA antibody for immunoprecipitation.

-

Protein A/G magnetic beads.

-

IP lysis buffer (non-denaturing).

-

Wash buffer.

-

Elution buffer.

-

Mass spectrometry facility for protein identification.

Procedure:

-

Cell Treatment and Lysis: Treat cells with the PRMT5 inhibitor or vehicle control as described above. Lyse the cells in a non-denaturing IP lysis buffer.

-

Pre-clearing: Pre-clear the cell lysates by incubating with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysates with the anti-SDMA antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.

-

-

Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

-

Analysis:

-

The eluted proteins can be analyzed by Western blotting with antibodies against specific candidate substrates.

-

For unbiased identification of novel substrates, the eluates can be subjected to mass spectrometry analysis.

-

Mandatory Visualizations

Signaling Pathway of PRMT5-mediated SDMA Formation

Caption: PRMT5-MEP50 complex catalyzes SDMA formation.

Experimental Workflow for Studying PRMT5 Inhibition

Caption: Workflow for analyzing PRMT5 inhibitor effects.

References

- 1. Structural biology and chemistry of protein arginine methyltransferases - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00269E [pubs.rsc.org]

- 2. Protein arginine methyltransferase 5 (PRMT5) is an actionable therapeutic target in CDK4/6 inhibitor-resistant ER+/RB-deficient breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular basis for substrate recruitment to the PRMT5 methylosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the PRMT5/MEP50 Complex and its Inhibition by GSK3326595

Preamble: Initial searches for the specific compound "Prmt5-IN-18" did not yield sufficient public data to construct a comprehensive technical guide. Therefore, this document focuses on the well-characterized and clinically relevant PRMT5 inhibitor, GSK3326595 (also known as EPZ015666) , to provide a detailed overview of its interaction with the PRMT5/MEP50 complex, in line with the user's core requirements for an in-depth scientific resource.

Introduction: The PRMT5/MEP50 Complex

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that, in complex with its essential co-factor, Methylosome Protein 50 (MEP50), plays a pivotal role in cellular regulation. This complex is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is crucial for a multitude of cellular processes, including gene expression, mRNA splicing, signal transduction, and the DNA damage response.

The PRMT5/MEP50 complex is a hetero-octamer, and MEP50 is vital for the enzymatic activity of PRMT5, facilitating substrate recognition and binding. Dysregulation of PRMT5 activity is implicated in numerous cancers, including lymphoma, lung cancer, and breast cancer, making it a significant target for therapeutic intervention.

GSK3326595: A Potent and Selective PRMT5 Inhibitor

GSK3326595 (EPZ015666) is a highly potent and selective small-molecule inhibitor of PRMT5. It acts as a substrate-competitive inhibitor, binding to the substrate-binding site of PRMT5. This binding is facilitated by the presence of the cofactor S-adenosylmethionine (SAM), forming a ternary complex of PRMT5:SAM:GSK3326595. By occupying the substrate-binding pocket, GSK3326595 prevents the methylation of PRMT5 substrates.

Quantitative Data for GSK3326595

The following tables summarize the key quantitative data for GSK3326595 from biochemical and cellular assays.

| Biochemical Assay Data | |

| Parameter | Value |

| IC50 (Radioactive Biochemical Assay) | 30 ± 3 nM[1] |

| IC50 (FlashPlate Assay vs. H4-biotin) | 19 nM |

| IC50 (AlphaLISA Assay) | 47 nM |

| Inhibition of sDMA in MV-4-11 cells | Concentration-dependent decrease, more potent than GSK-3326595[2] |

| Cellular Assay Data | |

| Assay | Results |

| Cell Proliferation Inhibition (MCF-7 cells) | Effective inhibition of proliferation.[1] |

| Cellular Thermal Shift Assay (CETSA) in MV-4-11 cells | Increased the melting temperature of PRMT5 by 5.5 °C, indicating target engagement.[2] |

| Inhibition of SmBB' Symmetric Dimethylation (MCF7 cells) | Dose-dependent decrease in SmBB'-Rme2s levels. |

| Antitumor Activity in Multiple Myeloma Xenograft Models | Demonstrated antitumor activity. |

| Effect on Cell Viability in NDRG2low ATL and other cancer cells | Treatment with PRMT5 inhibitors significantly suppressed cell growth and induced degradation of client proteins AKT and NEMO. The IC50 values for EPZ015866 (a close analog) were reported to be in the micromolar range for various ATL cell lines. |

Experimental Protocols

PRMT5/MEP50 Radioactive Biochemical Assay

This assay quantifies the methyltransferase activity of the PRMT5/MEP50 complex by measuring the incorporation of a radiolabeled methyl group from [3H]-S-adenosylmethionine ([3H]-SAM) onto a substrate.

Materials:

-

Human recombinant PRMT5/MEP50 complex

-

Histone H4 (1-15)-biotin peptide substrate

-

[3H]-SAM (cofactor)

-

GSK3326595 (or other test inhibitors)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT, 1 mM PMSF)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and filter plates

Protocol:

-

Prepare a reaction mixture containing the PRMT5/MEP50 complex, the histone H4 peptide substrate, and the test inhibitor (GSK3326595) at various concentrations in the assay buffer.

-

Initiate the reaction by adding [3H]-SAM.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding TCA to precipitate the proteins and peptide substrate.

-

Transfer the reaction mixture to a filter plate and wash to remove unincorporated [3H]-SAM.

-

Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

-

The amount of incorporated radioactivity is proportional to the PRMT5 activity. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[1]

Cellular Western Blot for Symmetric Dimethylarginine (sDMA)

This method assesses the in-cell activity of PRMT5 inhibitors by measuring the global levels of symmetric dimethylarginine (sDMA) on cellular proteins.

Materials:

-

Cancer cell line (e.g., MCF-7, MV-4-11)

-

GSK3326595 (or other test inhibitors)

-

Cell lysis buffer

-

Primary antibody against sDMA

-

Primary antibody for a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Culture the chosen cancer cell line to the desired confluency.

-

Treat the cells with various concentrations of GSK3326595 for a specified duration (e.g., 6 days).[1]

-

Harvest the cells and lyse them to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-sDMA antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the dose-dependent reduction in global sDMA levels.[2]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Materials:

-

Cancer cell line (e.g., MV-4-11)

-

GSK3326595

-

PBS and protease inhibitors

-

Equipment for heating and cooling samples

-

Western blot reagents

Protocol:

-

Treat the cells with the vehicle (DMSO) or GSK3326595 for a specified time (e.g., 18 hours).[2]

-

Harvest and resuspend the cells in PBS with protease inhibitors.

-

Divide the cell suspension into aliquots and heat them to a range of temperatures for a short period (e.g., 3 minutes).

-

Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

Analyze the amount of soluble PRMT5 in the supernatant by Western blot.

-

Plot the amount of soluble PRMT5 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[2]

Signaling Pathways and Experimental Workflows

PRMT5-Mediated Signaling Pathways

The following diagram illustrates some of the key signaling pathways regulated by the PRMT5/MEP50 complex. Inhibition by GSK3326595 would be expected to counteract these effects.

Caption: Key signaling pathways modulated by the PRMT5/MEP50 complex.

Experimental Workflow for Characterizing a PRMT5 Inhibitor

This diagram outlines a typical workflow for the preclinical characterization of a PRMT5 inhibitor like GSK3326595.

Caption: A generalized workflow for the preclinical evaluation of a PRMT5 inhibitor.

References

Methodological & Application

Application Notes: Prmt5-IN-18 In Vitro Kinase Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro kinase assay for Protein Arginine Methyltransferase 5 (PRMT5) using the inhibitor Prmt5-IN-18. This document outlines the necessary reagents, experimental procedures, and data analysis steps to assess the inhibitory potential of this compound on PRMT5 activity.

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[3] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of numerous cancers, making it a promising therapeutic target. This compound is a potent inhibitor of PRMT5 and can be used in research to study diseases mediated by this enzyme.

This document describes a common method for assessing PRMT5 inhibition in vitro, which is essential for the characterization of inhibitory compounds like this compound.

Quantitative Data: IC50 Values of PRMT5 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known PRMT5 inhibitors, providing a benchmark for comparison with experimental results for this compound.

| Compound | IC50 (nM) | Assay Conditions/Cell Line |

| EPZ015666 | 19 - 30 | Radioactive biochemical assay; FlashPlate assay[4][5] |

| Compound 15 | 18 | Radioactive biochemical assay[4] |

| Compound 17 | 12 | Radioactive biochemical assay[4] |

| GSK591 (EPZ015866) | 4 | Biochemical assay[6] |

| GSK3326595 | 6.2 | Biochemical assay against PRMT5/MEP50[7] |

| PRT543 | 10.8 | Against PRMT5/MEP50 complex[6] |

| 3039-0164 | 63,000 | AlphaLISA assay[8] |

| CMP5 | 3,980+ | Cell viability assay in HTLV-1-infected cell lines[9] |

| HLCL61 | various | Cell viability assay in various ATL cell lines[9] |

Experimental Protocol: In Vitro PRMT5 Methyltransferase Assay (Radioactive Method)

This protocol describes a radioactive assay to measure the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate by PRMT5.

Materials and Reagents:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H4 (1-15)-biotin peptide substrate

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

This compound inhibitor

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100[10]

-

Stop Solution: 6X SDS protein sample loading buffer

-

96-well microtiter plates

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare Reagents:

-

Thaw all enzymes and substrates on ice.

-

Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

Prepare the assay buffer.

-

-

Enzyme Reaction:

-

In a 1.5-mL tube, prepare a master mix containing the assay buffer, recombinant PRMT5/MEP50 enzyme (e.g., 0.2-0.5 µg per reaction), and the histone H4 peptide substrate (e.g., 400 nM).[4][11]

-

Add the desired concentration of this compound or DMSO (vehicle control) to the master mix.

-

Initiate the methyltransferase reaction by adding [³H]-SAM (e.g., 1 µM).[4][5][11]

-

Incubate the reaction mixture at 30°C for 1 to 1.5 hours.[11]

-

-

Stop Reaction:

-

Terminate the reaction by adding 6X SDS protein sample loading buffer and heating at 95°C for 5 minutes.[11]

-

-

Detection:

-

The reaction products can be separated by SDS-PAGE, transferred to a PVDF membrane, and detected by autoradiography.[11]

-

Alternatively, for a higher throughput method, a filter-binding assay can be used. Spot the reaction mixture onto a phosphocellulose filter paper.

-

Wash the filter paper to remove unincorporated [³H]-SAM.

-

Place the filter paper in a scintillation vial with scintillation fluid.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of PRMT5 inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Visualizations

Caption: Experimental workflow for the in vitro PRMT5 kinase assay.

Caption: Simplified PRMT5 signaling pathway and point of inhibition.

References

- 1. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 2. PRMT5 function and targeting in cancer [cell-stress.com]

- 3. uniprot.org [uniprot.org]

- 4. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. mdanderson.org [mdanderson.org]

Application Notes and Protocols for Prmt5-IN-18 Cell-Based Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3][4] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[5][6] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various human cancers, making it an attractive therapeutic target for drug development.[3][7] Prmt5-IN-18 is a potent and selective small molecule inhibitor of PRMT5. These application notes provide detailed protocols for cell-based assays to characterize the cellular activity of this compound.

Principle of the Assays

The cell-based assays described herein are designed to assess the efficacy of this compound through two primary endpoints:

-

Target Engagement and Inhibition of Methyltransferase Activity: This is determined by quantifying the reduction in symmetric dimethylarginine (SDMA) levels on known PRMT5 substrates, such as SmBB' or histone H4 at arginine 3 (H4R3me2s), using Western blotting. A dose-dependent decrease in these methylation marks indicates cellular target engagement and inhibition of PRMT5 enzymatic activity.[1]

-

Cellular Proliferation and Viability: The anti-proliferative effects of this compound are measured using a luminescence-based cell viability assay (e.g., CellTiter-Glo®). This assay quantifies ATP levels, which correlate with the number of metabolically active cells. A reduction in the luminescent signal upon treatment with this compound indicates a decrease in cell viability or proliferation.[8]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the PRMT5 signaling pathway and the general experimental workflow for evaluating this compound.

Caption: PRMT5 Signaling Pathway and Point of Inhibition by this compound.

References

- 1. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 2. mdpi.com [mdpi.com]

- 3. PRMT5 function and targeting in cancer [cell-stress.com]

- 4. Protein arginine methyltransferase 5 - Wikipedia [en.wikipedia.org]

- 5. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein arginine methyltransferase 5 is a potential oncoprotein that upregulates G1 cyclins/cyclin‐dependent kinases and the phosphoinositide 3‐kinase/AKT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols for PRMT5-IN-18 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology.[1][2] As a type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[3][4][5] This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene expression, mRNA splicing, signal transduction, and cell cycle progression.[2][3][6] Dysregulation and overexpression of PRMT5 have been implicated in the progression of various cancers, including lymphomas, leukemias, and solid tumors such as breast, lung, and colorectal cancer, often correlating with poor patient prognosis.[1][7][8]

PRMT5-IN-18 (also known as Compound 002) is a potent and specific small molecule inhibitor of PRMT5, designed for cancer research.[9][10] By inhibiting the enzymatic activity of PRMT5, this compound offers a valuable tool to investigate the biological consequences of PRMT5 inhibition in cancer cells and to explore its therapeutic potential. These application notes provide detailed protocols for utilizing this compound in cancer cell lines to assess its effects on cell viability, apoptosis, cell cycle, and target engagement.

Data Presentation: Efficacy of PRMT5 Inhibitors in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various PRMT5 inhibitors across a range of cancer cell lines, providing a comparative reference for the expected potency of compounds targeting PRMT5. Researchers should experimentally determine the specific IC50 value for this compound in their cancer cell line of interest.

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| GSK3326595 (GSK595) | A549 | Non-Small Cell Lung Cancer | 10 - 1400 | [8] |

| GSK3326595 (GSK595) | HCT116 | Colorectal Cancer | ~100 | [11] |

| GSK3326595 (GSK595) | SW480 | Colorectal Cancer | ~100 | [11] |

| EPZ015666 | MDA-MB-453 | Triple-Negative Breast Cancer | 1000 - 10000 | [12] |

| EPZ015666 | MDA-MB-468 | Triple-Negative Breast Cancer | 1000 - 10000 | [12] |

| EPZ015666 | HCC38 | Triple-Negative Breast Cancer | 1000 - 10000 | [12] |

| C220 | ES-2 | Ovarian Cancer | 3 - 18 | [13] |

| CMP5 | HTLV-1 infected and ATL cell lines | T-cell leukemia | 3980 - 11530 | [1] |

| HLCL61 | ATL-related cell lines | T-cell leukemia | 3090 - 7580 | [1] |

Signaling Pathways

PRMT5 is a central node in a complex network of signaling pathways that regulate cancer cell proliferation, survival, and differentiation. Its activity is influenced by upstream regulators and, in turn, modulates a variety of downstream effectors.

PRMT5 Upstream Regulatory Pathways

The expression and activity of PRMT5 are controlled by various transcription factors and signaling pathways. Understanding these upstream regulators provides context for the role of PRMT5 in specific cancers.

Caption: Upstream regulators of PRMT5 expression in cancer.

PRMT5 Downstream Signaling Pathways

PRMT5-mediated arginine methylation of target proteins impacts several critical downstream signaling pathways implicated in cancer progression. Inhibition of PRMT5 with this compound is expected to modulate these pathways.

Caption: Key downstream signaling pathways affected by PRMT5.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on cancer cell lines.

Experimental Workflow

A typical workflow for evaluating this compound in cancer cell lines involves a series of assays to determine its biological activity and mechanism of action.

Caption: Workflow for characterizing this compound effects.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 3,000-7,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

For MTT Assay:

-

For MTS Assay:

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[15]

-

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[14][15]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Target Engagement: Western Blot for Symmetric Dimethylarginine (sDMA)

This protocol is used to assess the on-target activity of this compound by measuring the levels of symmetric dimethylarginine (sDMA) on cellular proteins.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-sDMA, anti-PRMT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for the desired time (e.g., 48-72 hours).

-

Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for PRMT5 and the loading control to normalize the sDMA signal.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound as described for the viability assay.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.[16][17]

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Cancer cell line of interest

-

This compound

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound for the desired duration (e.g., 48-96 hours).[4][12]

-

Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[4]

-

Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[18]

References

- 1. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]

- 3. PRMT5 function and targeting in cancer [cell-stress.com]

- 4. Identification of a Selective Cell‐Active Inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) for the Treatment of Prostate Cancer by Structure‐Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 7. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumor Effects of PRMT5 Inhibition in Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Flow cytometry with PI staining | Abcam [abcam.com]

Application Notes and Protocols for PRMT5 Inhibitors in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the dosage and administration of various Protein Arginine Methyltransferase 5 (PRMT5) inhibitors that have been evaluated in preclinical murine models. As the specific compound "Prmt5-IN-18" did not yield discrete data in the public domain, this guide focuses on well-characterized PRMT5 inhibitors to provide a strong foundational protocol for researchers. The provided data, protocols, and workflows are intended to serve as a starting point for the in vivo evaluation of novel or existing PRMT5 inhibitors. All quantitative data is presented in tabular format for ease of comparison, and experimental workflows are visualized using diagrams.

Introduction to PRMT5 Inhibition

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a key role in numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2] Overexpression of PRMT5 has been implicated in various malignancies, making it an attractive therapeutic target in oncology.[3][4][5] Consequently, several small molecule inhibitors of PRMT5 have been developed and evaluated in preclinical cancer models.

Dosage and Administration of PRMT5 Inhibitors in Mice

The following tables summarize the dosages and administration routes for several prominent PRMT5 inhibitors used in murine studies. These compounds have been investigated in various cancer models, demonstrating the therapeutic potential of targeting PRMT5.

Table 1: Orally Administered PRMT5 Inhibitors

| Compound Name | Mouse Model | Dosage | Dosing Schedule | Therapeutic Effect | Reference |

| EPZ015666 (GSK3235025) | Mantle Cell Lymphoma (MCL) Xenografts | Not specified | Oral dosing | Dose-dependent antitumor activity | [6] |

| C220 | JAK2V617F-Mutant Myeloproliferative Neoplasm (MPN) | 12.5 mg/kg | Orally, once daily, 5 days on/2 days off | Reduced disease progression | [7] |

| GSK3326595 | Melanoma Xenografts | Not specified | Not specified | Shrunk tumors when combined with anti-PD-1 antibody | [3] |

| JNJ-64619178 | B-cell Non-Hodgkin's Lymphoma (NHL) and Solid Tumor Xenografts | Not specified | Oral administration | Broad antitumor activity | [4] |

Table 2: Intraperitoneally Administered PRMT5 Inhibitors

| Compound Name | Mouse Model | Dosage | Dosing Schedule | Therapeutic Effect | Reference |

| EPZ015666 | MLL-rearranged Acute Myeloid Leukemia (AML) | 200 mg/kg | Intraperitoneal injection, twice daily | Significant delay in disease progression and increased survival | [8] |

| GSK591 | Lung Cancer Xenografts (Nude Mice) | 50 mg/kg | Intraperitoneal injection, once daily for 12 days | Significantly reduced tumor weight and volume | [9] |

| Compound 15 (Degrader) | General Pharmacokinetics Study | Not specified | Single IP injection | Good plasma exposure | [4] |

Experimental Protocols

General Animal Husbandry and Welfare

All animal experiments should be conducted in accordance with institutional guidelines and regulations. Mice should be housed in a pathogen-free environment with controlled temperature, humidity, and light-dark cycles. Access to food and water should be provided ad libitum. Regular monitoring of animal health, including body weight and tumor size, is crucial throughout the study.

Preparation and Administration of PRMT5 Inhibitors

Oral Gavage:

-

Formulate the PRMT5 inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

-

Ensure the compound is fully dissolved or forms a homogenous suspension.

-

Administer the calculated dose to the mice using a gavage needle. The volume is typically 100-200 µL for an adult mouse.

Intraperitoneal (IP) Injection:

-

Dissolve the PRMT5 inhibitor in a sterile, injectable vehicle (e.g., saline, DMSO, or a combination).

-

Administer the solution via IP injection into the lower abdominal quadrant, taking care to avoid the bladder and internal organs.

Xenograft Tumor Model Protocol

This protocol describes a general workflow for establishing and evaluating the efficacy of a PRMT5 inhibitor in a subcutaneous xenograft model.

-